MK-0536
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H23ClFN3O4 |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
6-[(3-chloro-4-fluorophenyl)methyl]-4-hydroxy-N,N-dimethyl-3,5-dioxo-2-propan-2-yl-7,8-dihydro-2,6-naphthyridine-1-carboxamide |
InChI |
InChI=1S/C21H23ClFN3O4/c1-11(2)26-17(20(29)24(3)4)13-7-8-25(19(28)16(13)18(27)21(26)30)10-12-5-6-15(23)14(22)9-12/h5-6,9,11,27H,7-8,10H2,1-4H3 |
InChI Key |
HFCJYZIWLQSWGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C2CCN(C(=O)C2=C(C1=O)O)CC3=CC(=C(C=C3)F)Cl)C(=O)N(C)C |
Origin of Product |
United States |
Ii. Molecular Basis of Mk 0536 Action
Elucidation of HIV-1 Integrase Structure and Function
HIV-1 integrase (IN) is a 32-kDa enzyme responsible for catalyzing the insertion of the reverse-transcribed viral DNA into the host cell chromosome. pnas.orgpnas.org This process involves two key steps: 3' processing and strand transfer. pnas.orgpnas.org In 3' processing, IN cleaves two nucleotides from each 3' end of the viral DNA. pnas.orgpnas.org Subsequently, in the strand transfer reaction, these processed viral ends are covalently joined to the host chromosomal DNA. pnas.orgpnas.org
Integrase Domains and Catalytic Active Site
The catalytic core domain, spanning residues 50-212, is primarily responsible for the enzymatic activity of integrase. callutheran.eduresearchgate.netresearchgate.net The structure of the CCD features a central five-stranded β-sheet surrounded by six helices. callutheran.edu The active site within the CCD contains a highly conserved triad (B1167595) of acidic residues: Asp-64, Asp-116, and Glu-152 (the DDE motif). pnas.orgcallutheran.eduresearchgate.netresearchgate.netpnas.org These residues are critical for catalysis, and mutations in any of them generally lead to a significant loss or complete abolition of integrase activity. callutheran.eduresearchgate.netpnas.org
The N-terminal domain folds into a dimeric helix-turn-helix structure stabilized by a zinc-binding motif (His2Cys2). callutheran.eduresearchgate.net While its exact function is not fully understood, it is required for integration activity and enhances tetramerization of the full-length enzyme. researchgate.net The C-terminal domain possesses an SH3-like fold and is involved in DNA binding, potentially interacting with both viral and host DNA. callutheran.eduresearchgate.net
Functional HIV-1 integrase is believed to be a multimeric protein, likely functioning as at least a tetramer, although the precise number of monomers in the active enzyme has been debated. pnas.orgcallutheran.edu Structural studies of the individual domains have provided insights, but a complete understanding of the domain arrangement in the active multimer bound to DNA substrates is still evolving. researchgate.netnih.gov
Role of Divalent Metal Ions in Integrase Catalysis
Divalent metal ions, specifically Mg²⁺ or Mn²⁺, are essential cofactors for both the 3' processing and strand transfer reactions catalyzed by HIV-1 integrase. pnas.orgpnas.orgnih.govresearchgate.net Mg²⁺ is considered the likely physiological cofactor, although Mn²⁺ is often used in in vitro studies due to its ability to support more robust integrase activity. pnas.org
The conserved DDE motif (Asp-64, Asp-116, and Glu-152) within the catalytic core domain is responsible for coordinating these divalent metal ions at the active site. researchgate.netpnas.orgnih.govresearchgate.net It has been hypothesized that two divalent metal ions bind at each active site, although structural studies have often only located one metal ion in the absence of DNA substrate. pnas.orgnih.gov The binding of these metal ions is crucial for the enzyme's ability to carry out the phosphoryl-transfer reactions involved in DNA processing and integration. pnas.orgnih.gov Studies using metal rescue techniques with cysteine substitutions at the DDE residues have provided evidence for the functional importance of metal binding by all three residues. nih.govnih.gov
Mechanism of Integrase Strand Transfer Inhibition by MK-0536
This compound belongs to the class of compounds known as integrase strand transfer inhibitors (INSTIs). nih.govresearchgate.netacs.orgmdpi.com These inhibitors specifically target and block the strand transfer step of HIV-1 integration. pnas.orgresearchgate.netnih.govd-nb.info
Specific Inhibition of the Strand Transfer Reaction
INSTIs, including this compound, selectively inhibit the strand transfer reaction with significantly higher potency compared to the 3' processing step. pnas.orgresearchgate.netnih.govd-nb.info This specificity makes them effective antiviral agents by preventing the stable integration of viral DNA into the host genome, thereby halting viral replication. pnas.orgnih.gov
Research findings have demonstrated the potent inhibitory activity of this compound against wild-type HIV-1 integrase in biochemical assays. For instance, this compound inhibits strand transfer catalyzed by wild-type IN with an IC₅₀ of 33 nM, comparable to that of raltegravir (B610414) (RAL), another INSTI. nih.govprobechem.com
Data on the inhibitory activity of this compound against wild-type (WT) and raltegravir-resistant HIV-1 integrase mutants in strand transfer assays:
| Integrase Type | This compound IC₅₀ (nM) | Raltegravir IC₅₀ (nM) | Fold Change (vs. WT this compound) | Fold Change (vs. WT Raltegravir) |
| WT IN | 33 nih.govprobechem.com | 33 nih.gov | 1 | 1 |
| IN Y143R | 9.5 probechem.com | - | 0.29 | - |
| IN N155H | 40 probechem.com | - | 1.21 | - |
| IN G118R | 20 probechem.com | - | 0.61 | - |
| IN G140S-Q148H | 237 probechem.com | - | 7.18 | - |
Note: IC₅₀ values for Raltegravir against mutants were not consistently available in the provided snippets for direct comparison in all cases.
This data illustrates that this compound is potent against wild-type integrase and retains activity against certain raltegravir-resistant mutants, in some cases showing improved activity compared to raltegravir against these mutants. nih.govprobechem.com
Interfacial Inhibitor Modality
INSTIs like this compound function as interfacial inhibitors. pnas.orgnih.govacs.org This means they bind to the active site of integrase at the interface between the enzyme and its viral DNA substrate, specifically after the 3' processing step has occurred. nih.govacs.org By binding to this complex, they interfere with the proper positioning of the viral DNA ends for the subsequent strand transfer reaction into the host genome. acs.org
Their binding requires the assembly of a functional integrase complex on the donor DNA. pnas.org This unique binding modality, involving interactions with both the protein and the nucleic acid substrate, contributes to their specificity and mechanism of action. nih.govacs.org
Structural Insights into this compound-Integrase Interactions
Structural studies, particularly co-crystal structures of integrase core domains or intasome complexes (integrase bound to viral DNA) with INSTIs, have provided valuable insights into how this compound interacts with its target. While obtaining high-resolution structures of full-length HIV-1 integrase has been challenging, structures of orthologous retroviral integrases, such as that from the prototype foamy virus (PFV), complexed with INSTIs have served as important models. nih.govacs.orgnih.govresearchgate.netnih.gov
These structures reveal that this compound binds within the integrase active site, in the vicinity of the catalytic DDE residues. pnas.orgnih.govresearchgate.net A key feature of INSTI binding is the chelation of the essential divalent metal ions (Mg²⁺) at the active site by specific functional groups within the inhibitor molecule, often an array of three heteroatoms. researchgate.netacs.org This chelation is critical for inhibiting the catalytic activity of the DDE triad. researchgate.net
Co-crystal structures of this compound bound to PFV integrase have shown that this compound occupies the same general region within the active site as other INSTIs like raltegravir. nih.govresearchgate.net Specific interactions observed include the packing of the dimethylcarbamide group of this compound against residue P214 in PFV IN (corresponding to a residue in HIV-1 IN). nih.gov INSTIs also typically feature a halobenzyl side chain that stacks with the penultimate nucleotide of the viral DNA end. acs.org The binding of INSTIs is thought to displace the reactive 3' viral DNA end from the active site, thereby preventing strand transfer. acs.org
Modeling studies based on these crystal structures further support the binding mode of this compound within the integrase-DNA complex, showing good superposition with crystallographically determined inhibitor positions. nih.gov These structural insights are crucial for understanding the molecular basis of this compound activity and for the rational design of new integrase inhibitors, including those effective against resistant viral strains. pnas.orgacs.orgnih.gov
Co-crystallography Studies with Prototype Foamy Virus (PFV) Integrase
Co-crystal structures of this compound bound to the PFV integrase (IN) intasome have been determined and utilized to understand its binding mode nih.govwikipedia.orgstackoverflow.com. PFV integrase serves as a valuable model system for studying HIV-1 integrase due to a high degree of amino acid sequence identity and structural similarity in the catalytic domain vietnamjournal.ru. These studies have shown that this compound binds within the active site of the PFV intasome, occupying a similar region to that of other INSTIs like raltegravir (RAL) nih.gov. The structures, such as the one with PDB ID 3OYH for this compound bound to PFV IN, have provided detailed insights into the molecular interactions at play wikipedia.org. Co-crystallography has revealed that INSTIs, including this compound, bind to the catalytic metal cations within the integrase active site, a key step in inhibiting the strand transfer process stackoverflow.com.
Detailed Analysis of Binding Mode and Active Site Interactions
Analysis of the co-crystal structures and subsequent modeling studies has provided a detailed understanding of how this compound interacts with the integrase active site. Like other potent INSTIs, this compound exhibits two common binding interactions: complexation with the two metal ions present in the IN active site via its carbonyl residues, and stacking interactions with the viral DNA cytosine base through its halobenzyl moiety nih.gov.
Specific interactions observed for this compound include the packing of its dimethylcarbamide group against the P214 residue of PFV IN nih.gov. The chlorine atom in the meta position of the halobenzyl group appears to form a stronger interaction with the guanine (B1146940) base on the noncleaved strand of the viral DNA, which is paired with the penultimate cytosine nih.gov. This chlorine atom may also facilitate interactions with the base of the E152 side chain and the P145 β-carbonyl nih.gov.
Modeling studies suggest that this compound possesses the ability to slightly shift its position within the active site, potentially up to 0.91 Å, which may be important for maintaining effective coordination of the metal ions nih.gov. Furthermore, in the context of resistance mutations such as Y143R, this compound has been shown not to rely on interaction with residue 143 and instead interacts with a hydrophobic surface generated by this mutation nih.gov. This differential interaction profile contributes to its activity against certain resistant variants nih.gov.
Role of the 2-Pyridinone Core in Integrase Binding
The chemical structure of this compound is based on a 2-pyridinone core vietnamjournal.ru. This core structure plays a crucial role in the binding of this compound to the integrase enzyme. The 2-pyridinone core is recognized as a structural motif that contributes to the critical two-metal binding pharmacophore necessary for inhibiting the integrase strand transfer reaction.
The presence of the 2-pyridinone core is central to the ability of this compound to chelate the essential divalent metal ions (typically Mg2+) within the integrase active site vietnamjournal.ru. This chelation is a defining characteristic of INSTIs and is fundamental to their mechanism of blocking the integration of viral DNA into the host genome. The structural framework provided by the 2-pyridinone core, in conjunction with the attached chemical groups, facilitates the precise positioning within the active site required for effective metal coordination and interaction with the viral DNA substrate.
Iii. Biochemical and Cellular Activity of Mk 0536
In Vitro Integrase Enzyme Assays
In vitro integrase enzyme assays are fundamental tools used to evaluate the direct inhibitory effect of compounds on the enzymatic activity of HIV-1 integrase. These assays typically measure the inhibition of two key catalytic reactions performed by integrase: 3'-processing and strand transfer. asm.orgd-nb.info
Strand Transfer (ST) Inhibition Potency (IC50)
The strand transfer (ST) reaction is the final step of viral DNA integration, where the processed viral DNA ends are covalently joined to the host cell DNA. asm.org The inhibitory potency of a compound against this step is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
Studies have shown that MK-0536 is a potent inhibitor of HIV-1 integrase strand transfer activity in vitro. Against wild-type (WT) integrase, this compound has demonstrated IC50 values in the nanomolar range. One study reported an IC50 of 33 nM for this compound against WT integrase, which was found to be comparable to that of raltegravir (B610414) (RAL), another well-characterized INSTI. asm.orgnih.gov Another source indicates an IC50 of 100 nM for this compound in inhibiting IN strand transfer in vitro. nih.govbrieflands.com
This compound has also been evaluated against integrase enzymes harboring mutations known to confer resistance to INSTIs. Notably, this compound has shown activity against integrases with the Y143R, N155H, and G140S-Q148H mutations, which are associated with raltegravir resistance. asm.orgnih.govnih.gov For the Y143R mutant, this compound exhibited an IC50 of 9.5 nM, demonstrating hypersensitivity compared to its activity against WT integrase. asm.orgnih.gov Against the N155H mutation, this compound had an IC50 of 40 nM, indicating minimal impact on its potency. nih.gov For the G140S-Q148H double mutation, this compound showed an IC50 of 237 nM, representing a smaller increase in IC50 compared to raltegravir against this same mutant. asm.orgnih.gov
Table 1: In Vitro Strand Transfer Inhibition Potency (IC50) of this compound
| Integrase Type | IC50 (nM) | Source |
| Wild-Type HIV-1 IN | 33 | asm.orgnih.gov |
| Wild-Type HIV-1 IN | 100 | nih.govbrieflands.com |
| Y143R Mutant IN | 9.5 | asm.orgnih.gov |
| N155H Mutant IN | 40 | nih.gov |
| G140S-Q148H Mutant IN | 237 | asm.orgnih.gov |
3'-Processing (3'-P) Inhibition Potency (IC50)
The 3'-processing (3'-P) step, which precedes strand transfer, involves the cleavage of two nucleotides from the 3' ends of the viral DNA. asm.org While INSTIs primarily target strand transfer, their effect on 3'-processing is also assessed.
This compound has been shown to inhibit the 3'-processing activity of HIV-1 integrase, although typically with lower potency compared to its effect on strand transfer. Against WT integrase, this compound demonstrated a 3'-P inhibition IC50 of 5.8 µM, which was approximately 6-fold more potent than raltegravir's IC50 of 33.6 µM for this reaction. nih.gov The pattern of changes in 3'-P inhibition seen for integrase mutants with this compound was reported to be similar to that observed for ST inhibition. nih.gov
Table 2: In Vitro 3'-Processing Inhibition Potency (IC50) of this compound
| Integrase Type | IC50 (µM) | Source |
| Wild-Type HIV-1 IN | 5.8 | nih.gov |
Antiviral Activity in Cell-Based Assays
Cell-based antiviral assays are used to determine the ability of a compound to inhibit HIV-1 replication in a cellular environment, reflecting a more complex biological system than enzyme-only assays.
Inhibition of Wild-Type HIV-1 Replication (EC50/CIC95)
The effectiveness of a compound in inhibiting viral replication in cell culture is commonly measured by the half-maximal effective concentration (EC50) or the 95% cell inhibitory concentration (CIC95). The EC50 is the concentration of the compound that inhibits viral replication by 50%, while the CIC95 inhibits 95% of viral replication.
In cell-based assays using a single-round infection with a virus encoding a luciferase reporter, this compound inhibited wild-type HIV-1 viruses with an EC50 of 17 nM. nih.gov Another study reported a CIC95 of 40 nM for this compound against HIV-1 replication in cell culture. nih.govbrieflands.com
Table 3: Antiviral Activity of this compound Against Wild-Type HIV-1
| Assay Type | Measure | Concentration | Source |
| Single-round infection (luciferase reporter) | EC50 | 17 nM | nih.gov |
| Cell culture replication | CIC95 | 40 nM | nih.govbrieflands.com |
Comparative Antiviral Potency with Raltegravir and other INSTIs
Comparisons of the antiviral potency of this compound with other INSTIs, particularly raltegravir (MK-0518), provide context for its potential efficacy.
In the single-round infection assay, this compound (EC50 of 17 nM) was slightly less potent than raltegravir (EC50 of 3.9 nM) against wild-type viruses. nih.gov However, this compound demonstrated improved activity against viruses carrying raltegravir resistance mutations. asm.orgnih.govnih.gov For instance, against a virus with the N155H mutation, this compound had an EC50 of 15 nM, while the EC50 for raltegravir was shifted to 154 nM. nih.gov Against the G140S-Q148H double mutation, which significantly decreases susceptibility to raltegravir (487-fold loss), this compound showed a much smaller loss of susceptibility with an EC50 of 77 nM (a 4.5-fold decrease). asm.orgnih.gov These findings indicate that this compound is significantly more potent than raltegravir against viruses with these common resistance mutations. asm.orgnih.gov this compound's ability to overcome raltegravir resistance mutations is noted as being similar to that of dolutegravir (B560016) against certain mutants. asm.orgnih.gov
Table 4: Comparative Antiviral Activity in Cell-Based Assays (EC50 in nM)
| Compound | Wild-Type | N155H Mutant | G140S-Q148H Mutant | Source |
| This compound | 17 | 15 | 77 | asm.orgnih.gov |
| Raltegravir | 3.9 | 154 | >1000 (487-fold loss) | asm.orgnih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies of this compound and Analogs
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish mathematical models correlating chemical structure with biological activity or physicochemical properties, respectively. These studies are valuable in the rational design and optimization of compounds.
This compound was synthesized based on QSPR and QSAR studies that considered the minimum structural requirements for activity and generated potential structures for synthesis and screening. researchgate.netresearchgate.net These studies played a role in its discovery and development. researchgate.netresearchgate.net The design of this compound, which differs from raltegravir by features such as the closing of a second ring, the absence of an oxadiazole group, and a chlorine substitution, was informed by these principles. nih.gov QSAR and QSPR approaches, often coupled with molecular docking and dynamics simulations, have been utilized to understand the binding interactions of INSTIs, including this compound, with HIV-1 integrase and to predict the activity of novel compounds against both wild-type and drug-resistant forms of the enzyme. dntb.gov.uaasm.orgasm.orgdntb.gov.ua These studies help to illuminate the relationship between the molecular structure of this compound and its analogs and their observed biochemical and antiviral properties. researchgate.netasm.org
Iv. Resistance Mechanisms and the Activity Profile of Mk 0536 Against Drug Resistant Hiv 1 Integrase Mutants
Emergence of Integrase Inhibitor Resistance Mutations
Resistance to INSTIs typically arises from amino acid substitutions in the HIV-1 integrase enzyme, which reduce the inhibitor's binding affinity or affect the enzyme's conformation in a way that permits integration in the presence of the drug. The development of resistance often involves primary mutations that directly impact susceptibility, sometimes accompanied by secondary mutations that may further reduce susceptibility or compensate for reduced viral fitness caused by the primary mutations. nih.govnih.gov
Three major genetic pathways for resistance to first-generation INSTIs like raltegravir (B610414) (RAL) and elvitegravir (B1684570) (EVG) have been well-characterized: mutations at codons Y143, N155, and Q148. nih.govnih.govplos.orgfrontiersin.orgnatap.orgacs.org The N155H mutation often emerges initially, but can be subsequently replaced by mutations at Q148, frequently in combination with G140S. nih.govnih.govnatap.org The Y143 pathway, involving mutations like Y143C/H/R, represents an alternative route to RAL resistance. plos.orgfrontiersin.orgnatap.org Other mutations, such as G118R, have also been observed, particularly with second-generation INSTIs like dolutegravir (B560016) (DTG), and can confer broad INSTI resistance. medrxiv.orgnih.govoup.comfrontiersin.orgsemanticscholar.org The specific resistance pathway that emerges can depend on factors such as the specific INSTI used and the patient's treatment history. frontiersin.orgnih.govplos.org
Activity of MK-0536 Against Raltegravir-Resistant Integrase Mutants
This compound has demonstrated potent activity against recombinant wild-type HIV-1 integrase and viral replication. nih.govnih.gov Importantly, studies have investigated its effectiveness against key mutations known to confer resistance to raltegravir. nih.govnih.govprobechem.com
Biochemical and antiviral assays have been used to determine the potency of this compound against integrase mutants. The half-maximal inhibitory concentration (IC50) for strand transfer activity and the half-maximal effective concentration (EC50) in cell-based assays are commonly used metrics to assess drug susceptibility. Fold change (FC) in IC50 or EC50 relative to the wild-type virus indicates the reduction in susceptibility.
Data on the activity of this compound against specific raltegravir-resistant mutants are presented below, highlighting its profile compared to raltegravir.
| Integrase Mutation | This compound IC50 (nM) [Biochemical Assay] | Raltegravir IC50 (nM) [Biochemical Assay] | This compound EC50 (nM) [Cell-Based Assay] | Raltegravir EC50 (nM) [Cell-Based Assay] | This compound Fold Change (vs WT) [Biochemical] | Raltegravir Fold Change (vs WT) [Biochemical] | This compound Fold Change (vs WT) [Cell-Based] | Raltegravir Fold Change (vs WT) [Cell-Based] |
| Wild Type (WT) | 33 biochempartner.com, 26 nih.gov | 26 nih.gov, 33 biochempartner.com | 17 probechem.com, 15 nih.gov | 154 nih.gov | 1 | 1 | 1 | 1 |
| Y143R | 9.5 biochempartner.com, 9.5 nih.gov | 337 nih.gov | 6.0 probechem.com, 6 nih.gov | 630 nih.gov | 0.29 (vs 33nM), 0.37 (vs 26nM) nih.gov | 13 (vs 26nM) nih.gov | 0.35 (vs 17nM), 0.4 (vs 15nM) nih.gov | 4.1 (vs 154nM) nih.gov |
| N155H | 40 biochempartner.com, 40 nih.gov | 165 nih.gov | 15 probechem.com, 15 nih.gov | 154 nih.gov | 1.2 (vs 33nM), 1.5 (vs 26nM) nih.gov | 6.3 (vs 26nM) nih.gov | 0.88 (vs 17nM), 1 (vs 15nM) nih.gov | 1 (vs 154nM) nih.gov |
| G140S-Q148H | 237 biochempartner.com, 237 nih.gov | 7400 nih.gov | 77 probechem.com, 77 nih.gov | 7400 nih.gov | 7.2 (vs 33nM), 9.1 (vs 26nM) nih.gov | 285 (vs 26nM) nih.gov | 4.5 (vs 17nM), 5.1 (vs 15nM) nih.gov | 48 (vs 154nM) nih.gov |
| G118R | 20 biochempartner.com | Not specified in source | 20 probechem.com, 20 nih.gov | Not specified in source | 0.61 (vs 33nM) biochempartner.com | Not specified in source | 1.18 (vs 17nM), 1.33 (vs 15nM) nih.gov | Not specified in source |
Y143R Mutation
The Y143R mutation is a significant resistance mutation for raltegravir, leading to a substantial decrease in susceptibility. nih.govnih.govplos.org In contrast, this compound has shown potent activity against the Y143R mutant. Biochemical assays indicated that the IC50 of this compound against the Y143R mutant was lower than that against wild-type integrase, suggesting hypersusceptibility. nih.govbiochempartner.com Cell-based assays also demonstrated potent antiviral activity against viruses harboring the Y143R mutation, with EC50 values comparable to or lower than those for wild-type virus. nih.govprobechem.com This suggests that this compound is effective against this specific RAL resistance pathway.
N155H Mutation
The N155H mutation is another common raltegravir resistance mutation. nih.govnih.govplos.org Studies have shown that the N155H mutation has a minimal impact on the susceptibility to this compound. nih.govbiochempartner.com Biochemical and cell-based assays indicated that the IC50 and EC50 values for this compound against the N155H mutant were similar to those for wild-type integrase. nih.govprobechem.combiochempartner.com This indicates that this compound retains potency against viruses carrying the N155H substitution.
G140S-Q148H Double Mutation
The G140S-Q148H double mutation is associated with high-level resistance to raltegravir and elvitegravir. nih.govnih.govfrontiersin.orgacs.org While this double mutation does lead to a reduction in susceptibility to this compound compared to wild-type, the loss of potency is significantly less pronounced than that observed with raltegravir. nih.govbiochempartner.com Biochemical assays showed a moderate increase in the IC50 of this compound against the G140S-Q148H mutant, and cell-based assays also indicated a smaller fold change in EC50 compared to raltegravir. nih.govprobechem.combiochempartner.com This suggests that this compound maintains a greater degree of activity against this challenging double mutation than raltegravir.
G118R Mutation
The G118R mutation has been identified as a resistance mutation for INSTIs, including dolutegravir. medrxiv.orgnih.govfrontiersin.orgsemanticscholar.org Studies have shown that this compound is effective against integrase carrying the G118R mutation. nih.gov Biochemical and cell-based assays have reported IC50 and EC50 values for this compound against the G118R mutant that are comparable to or slightly higher than those for wild-type integrase, indicating retained susceptibility. probechem.combiochempartner.com
Analysis of Cross-Resistance Patterns with Other INSTIs
Cross-resistance among INSTIs is a significant concern, as resistance to one drug in the class can potentially reduce susceptibility to others. First-generation INSTIs like raltegravir and elvitegravir share some common resistance pathways, leading to cross-resistance between them. frontiersin.orgmedrxiv.orgplos.orgnih.govasm.org Second-generation INSTIs, such as dolutegravir and bictegravir, generally have a higher genetic barrier to resistance and exhibit lower levels of cross-resistance with first-generation INSTIs. frontiersin.orgmedrxiv.orgaidsmap.com
The activity profile of this compound against raltegravir-resistant mutants suggests a differential cross-resistance pattern compared to raltegravir and potentially elvitegravir. This compound's retained potency against the Y143R, N155H, and G140S-Q148H mutants, which confer significant resistance to raltegravir, indicates that it can overcome some of the common RAL resistance pathways. frontiersin.orgnih.govasm.org This profile has been noted as being similar to that of dolutegravir against these specific mutations. nih.govasm.org Further research and clinical data would be necessary to fully characterize the cross-resistance profile of this compound with all currently approved INSTIs, including dolutegravir and bictegravir.
Structural and Molecular Modeling of this compound Binding to Resistant Integrase Mutants
Molecular modeling studies have been instrumental in understanding the differential activity of this compound against RAL-resistant IN mutants. Using models of HIV-1 IN developed from prototype foamy virus (PFV) structures, researchers have investigated the binding of this compound to WT and RAL-resistant HIV-1 IN enzymes. nih.govnih.gov These models, along with co-crystal structures of this compound bound to PFV IN, show that this compound binds to the same active site region as RAL. nih.gov
Modeling suggests that the ability of this compound to accommodate differences in the active sites between WT and mutant INs is key to overcoming resistance. nih.gov Unlike RAL, which relies on a pi-pi interaction with Y143, this compound does not rely on residue 143 and interacts with a hydrophobic surface created by the Y143R mutation. nih.govresearchgate.net
Molecular Dynamics Simulations to Estimate Binding Energy
Molecular dynamics (MD) simulations have been employed to estimate the binding energy of INSTIs, including this compound, to HIV-1 IN and correlate these energies with in vitro activity. asm.orgnih.govnih.govasm.orgasm.org Using models of the HIV-1 intasome complex derived from PFV IN structures, MD simulations provide insights into the interactions between inhibitors and the enzyme-DNA complex. asm.orgnih.govnih.gov
MD simulations involving this compound, RAL, elvitegravir (EVG), and dolutegravir (DTG) with WT, Y143R, N155H, and G140S/Q148H HIV-1 IN mutants have been conducted. asm.orgnih.govnih.gov These simulations can estimate interaction potentials, including those involving the catalytic Mg2+ ions. asm.orgnih.gov The energy profiles of the terminal CA dinucleotide and Mg2+ ions have been shown to differ between RAL and this compound binding. nih.gov
MD-based approaches have demonstrated a correlation between estimated interaction potentials (such as Mg2+ interaction potentials) and in vitro IC50 values for these compounds against the different IN variants. asm.orgnih.govnih.gov this compound and DTG generally showed relatively low interaction potentials and IC50s against WT, Y143R, and N155H IN, with only modest increases against G140S/Q148H IN. asm.orgnih.gov This correlates with their retained activity against these mutants. asm.org
Analysis of Hydrophobic and Polar Interactions in Mutant Binding Sites
Analysis of the interactions between this compound and the IN binding site in the presence of resistance mutations highlights the molecular basis for its activity profile. Molecular modeling and structural analysis indicate that this compound interacts with both hydrophobic and polar surfaces within the active site. nih.govresearchgate.net
In the case of the Y143R mutation, this compound interacts with a hydrophobic surface that is created by the arginine substitution at position 143. nih.govresearchgate.net This is a key difference compared to RAL, whose binding is significantly affected by the loss of the pi-pi interaction with tyrosine at this position. nih.gov
This compound also makes considerable Van der Waals contacts with the conserved P145 residue, which may contribute to stabilizing its binding, even in the presence of mutations that alter the position of the Mg2+ ions in the active site. asm.org
The N155H mutation, which can reduce susceptibility to RAL and EVG by altering the binding geometry around the Mg2+ ions, has minimal impact on this compound activity. nih.govasm.org Modeling suggests that this compound is capable of shifting its position to maintain effective coordination of the metal ions in the presence of this mutation. nih.gov
The G140S-Q148H double mutant is known to stabilize the flexible loop of HIV-1 IN via a network of hydrogen bonds. nih.gov While this mutation significantly reduces susceptibility to RAL and EVG, this compound activity is only modestly affected. nih.govasm.org This suggests that the binding of this compound is less constrained by the structural changes induced by this double mutation compared to RAL. nih.gov
The halobenzyl ring of INSTIs, including this compound, typically stacks with the viral DNA cytosine base, providing a favorable contact. asm.org Crystal structures show that the displaced adenosine (B11128) can adopt different conformations depending on the bound ligand. asm.org
Q & A
Q. What are the foundational physicochemical properties of MK-0536 that researchers must prioritize in initial characterization studies?
Methodological Answer: Begin with high-purity synthesis validation (e.g., NMR, HPLC) to confirm molecular structure and stability under varying conditions (pH, temperature). Use computational tools like DFT for predicting electronic properties, and correlate with experimental data (e.g., X-ray crystallography) to resolve discrepancies. Ensure batch-to-batch consistency using mass spectrometry and elemental analysis .
Q. How should researchers design a pilot study to evaluate this compound’s in vitro activity?
Methodological Answer: Adopt a factorial design to test multiple variables (e.g., concentration gradients, cell lines). Include positive/negative controls and replicate experiments to account for variability. Use ANOVA for statistical analysis, and predefine significance thresholds (p < 0.05) to avoid Type I errors. Document protocols in line with FAIR principles for reproducibility .
Q. What strategies are effective for identifying gaps in existing literature on this compound’s mechanism of action?
Methodological Answer: Conduct a systematic review using databases (PubMed, Scopus) with Boolean operators (e.g., "this compound AND (kinase inhibition OR metabolic pathways)"). Apply PRISMA guidelines to screen studies, and use tools like VOSviewer for bibliometric mapping to visualize research trends and unresolved hypotheses .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s binding affinity?
Methodological Answer: Perform molecular dynamics simulations to assess conformational flexibility under physiological conditions. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics. Triangulate findings by repeating assays with orthogonal methods (e.g., fluorescence polarization) .
Q. What mixed-methods approaches are suitable for studying this compound’s efficacy in heterogeneous disease models?
Methodological Answer: Combine quantitative dose-response assays (e.g., IC50 determination) with qualitative transcriptomic profiling (RNA-seq) to identify off-target effects. Use a convergent parallel design: analyze datasets independently, then integrate results to map mechanistic pathways. Address discordance through iterative hypothesis refinement .
Q. How should researchers optimize this compound’s synthetic pathway to improve yield without compromising enantiomeric purity?
Methodological Answer: Employ DoE (Design of Experiments) to test reaction parameters (catalyst loading, solvent polarity). Monitor enantioselectivity via chiral HPLC and optimize using kinetic resolution techniques. Compare green chemistry metrics (e.g., E-factor) across iterations to balance efficiency and sustainability .
Q. What statistical frameworks are robust for analyzing nonlinear dose-response relationships in this compound toxicity studies?
Methodological Answer: Use non-parametric models (e.g., Hill equation) to fit sigmoidal curves. Apply bootstrap resampling to estimate confidence intervals for EC50 values. Validate with AIC/BIC criteria to select the best-fitting model, and account for heteroscedasticity using weighted least squares regression .
Methodological Best Practices
Q. How can researchers ensure ethical rigor when designing animal studies involving this compound?
Methodological Answer: Follow ARRIVE 2.0 guidelines for reporting in vivo experiments. Pre-register study protocols (e.g., on OSF) to minimize bias. Use blinded scoring for behavioral or histological outcomes and include sample size calculations to justify animal use. Conduct interim analyses to halt experiments if predefined harm thresholds are met .
Q. What steps are critical for validating this compound’s target engagement in complex biological matrices?
Methodological Answer: Use CETSA (Cellular Thermal Shift Assay) or drug affinity responsive target stability (DARTS) to confirm target binding in lysates. Pair with SILAC (stable isotope labeling by amino acids in cell culture) for proteomic quantification. Cross-validate with CRISPR knockdown models to establish causality .
Q. How should researchers structure a grant proposal to investigate this compound’s repurposing potential?
Methodological Answer: Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Include preliminary data on this compound’s polypharmacology and justify translational impact using health economics models (e.g., DALYs averted). Define milestones with Gantt charts and budget for orthogonal validation methods .
Data Analysis & Reporting
Q. What approaches mitigate bias in this compound’s high-content screening data?
Methodological Answer: Use Z-factor or SSMD (strictly standardized mean difference) to assess assay quality. Apply batch correction algorithms (ComBat) to normalize plate-to-plate variability. Implement machine learning (random forests) to prioritize hits while controlling for false discovery rates (Benjamini-Hochberg correction) .
Q. How can researchers integrate multi-omics data to elucidate this compound’s polypharmacology?
Methodological Answer: Perform pathway enrichment analysis (IPA, Metascape) on transcriptomic/proteomic datasets. Use network pharmacology tools (Cytoscape) to map target-interaction networks. Validate hub nodes via siRNA screens and correlate with phenotypic readouts (e.g., apoptosis, cell cycle arrest) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
